molecular formula C19H24O4 B13407092 (11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione

(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione

Cat. No.: B13407092
M. Wt: 316.4 g/mol
InChI Key: MNMVYPQFKKTBNM-IEYLFTFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione is a glucocorticoid compound with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol . This compound is known for its significant role in various biological and chemical processes, particularly in the field of steroid chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation and oxidation reactions to introduce the hydroxyl groups at the 11 and 16 positions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound. These derivatives can have different biological activities and applications .

Mechanism of Action

The mechanism of action of (11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(11Beta,16Alpha)-11,16-Dihydroxyandrosta-1,4-diene-3,17-dione is unique due to its specific hydroxylation pattern at the 11 and 16 positions, which imparts distinct biological activities compared to other glucocorticoids. This unique structure allows for targeted therapeutic applications and specific interactions with glucocorticoid receptors .

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R)-11,16-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H24O4/c1-18-6-5-11(20)7-10(18)3-4-12-13-8-14(21)17(23)19(13,2)9-15(22)16(12)18/h5-7,12-16,21-22H,3-4,8-9H2,1-2H3/t12-,13-,14+,15-,16+,18-,19-/m0/s1

InChI Key

MNMVYPQFKKTBNM-IEYLFTFUSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CC(C2=O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.